molecular formula C8H5F4NO2 B1397082 Methyl 2-fluoro-4-(trifluoromethyl)nicotinate CAS No. 1227516-48-4

Methyl 2-fluoro-4-(trifluoromethyl)nicotinate

Cat. No.: B1397082
CAS No.: 1227516-48-4
M. Wt: 223.12 g/mol
InChI Key: ZPRWIBLZWSOXHS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates. It is a fluorinated derivative of nicotinic acid and has gained significant attention in recent years due to its potential therapeutic and industrial applications. It can be used as a precursor material for the preparation of other pesticides or medicines .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a three-necked flask, along with 10% Pd/C (water content 63.45%), CH3COONa 3H2O, and ethanol . After stirring and dissolving, nitrogen is replaced three times to discharge air. The reaction is then stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .


Molecular Structure Analysis

The molecular formula of this compound is C8H5F4NO2 . The InChI code is 1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that during tissue penetration at the dermis, methyl nicotinate is hydrolyzed to nicotinic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.12 . It has a boiling point of 216.7±40.0 C at 760 mmHg . The compound is stored at room temperature and is in liquid form .

Safety and Hazards

Methyl 2-fluoro-4-(trifluoromethyl)nicotinate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

methyl 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRWIBLZWSOXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.06 g) and K2CO3 (0.701 g) in DMF (dry) (10 mL) was added MeI (0.317 mL). The mixture was stirred at room temperature for 3 h. The mixture was directly purified by column chromatography (silica gel, EtOAc/hexane) to give the title compound (1.13 g, containing EtOAc and hexane, ca. 75% purity).
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
0.701 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.317 mL
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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